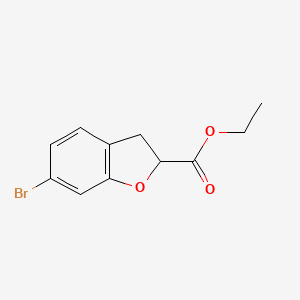![molecular formula C13H15F2NO5 B13474449 3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a difluoromethoxy substituent on a benzoic acid core
Vorbereitungsmethoden
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The difluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents. The final step involves the formation of the benzoic acid core through various organic reactions, such as Friedel-Crafts acylation .
Analyse Chemischer Reaktionen
3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Common Reagents and Conditions: Reagents like TFA for deprotection, fluorinating agents for introducing the difluoromethoxy group, and bases like sodium hydroxide for Boc protection are commonly used.
Wissenschaftliche Forschungsanwendungen
3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid involves its interaction with various molecular targets. The Boc group provides stability and protection to the amino group, allowing selective reactions to occur at other sites. Upon deprotection, the free amine can participate in further reactions, such as forming covalent bonds with target molecules. The difluoromethoxy group can influence the compound’s reactivity and binding affinity through electronic effects .
Vergleich Mit ähnlichen Verbindungen
3-{[(tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoic acid can be compared with similar compounds such as:
3-{[(tert-butoxy)carbonyl]amino}benzoic acid: Lacks the difluoromethoxy group, resulting in different reactivity and applications.
3-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoic acid:
Eigenschaften
Molekularformel |
C13H15F2NO5 |
|---|---|
Molekulargewicht |
303.26 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C13H15F2NO5/c1-13(2,3)21-12(19)16-8-4-7(10(17)18)5-9(6-8)20-11(14)15/h4-6,11H,1-3H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
ZTBNRSYJHOKAGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B13474372.png)









![4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
![6-Bromoimidazo[1,2-b]pyridazine-8-carboxylic acid dihydrochloride](/img/structure/B13474434.png)
![3,3-Dimethyl-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B13474440.png)

